molecular formula C7H15B2F9N2 B169906 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate CAS No. 159269-48-4

1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate

Cat. No.: B169906
CAS No.: 159269-48-4
M. Wt: 319.82 g/mol
InChI Key: IOFVFPDMQWZSPW-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-1,4-diazabicyclo[222]octane-1,4-diium tetrafluoroborate is a fluorinated organic compound with the molecular formula C7H15B2F9N2 It is known for its unique structure, which includes a diazabicyclo[222]octane core, a fluorine atom, and tetrafluoroborate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Diazabicyclo[2.2.2]octane Core: The synthesis begins with the preparation of the diazabicyclo[2.2.2]octane core. This can be achieved through the reaction of appropriate amines with formaldehyde and hydrogen cyanide under controlled conditions.

    Fluorination: The introduction of the fluorine atom is typically carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is conducted in an inert solvent like acetonitrile at low temperatures to ensure selective fluorination.

    Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the fluorinated diazabicyclo[2.2.2]octane with tetrafluoroboric acid or a tetrafluoroborate salt in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols under mild conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the diazabicyclo[2.2.2]octane core can be oxidized or reduced depending on the reagents used.

    Complexation Reactions: It can form complexes with transition metals, which can be utilized in catalysis.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, or amines in solvents such as DMF or DMSO at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in acetonitrile.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in THF or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation might produce an N-oxide derivative.

Scientific Research Applications

1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules, which can enhance the biological activity and stability of pharmaceuticals.

    Biology: Investigated for its potential as a fluorinating agent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Explored for its use in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Similar structure but with a chlorine atom instead of a methyl group.

    1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane: Lacks the tetrafluoroborate anions, making it less reactive as a fluorinating agent.

    1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride: Similar but with chloride anions instead of tetrafluoroborate.

Uniqueness

1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate is unique due to its combination of a highly reactive fluorine atom and the stabilizing effect of the tetrafluoroborate anions. This makes it a powerful and selective fluorinating agent, suitable for a wide range of applications in synthesis and catalysis.

Properties

IUPAC Name

1-fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2BF4/c1-9-2-5-10(8,6-3-9)7-4-9;2*2-1(3,4)5/h2-7H2,1H3;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFVFPDMQWZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]12CC[N+](CC1)(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15B2F9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570483
Record name 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159269-48-4
Record name 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)
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Customer
Q & A

Q1: What makes 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate (Selectfluor II) a useful reagent in organic synthesis?

A: Selectfluor II stands out for its remarkable ability to selectively introduce fluorine atoms into organic molecules. [, , ] This selectivity stems from its unique structure and reactivity, making it a valuable tool for constructing fluorine-containing compounds, which are highly sought after in pharmaceutical and agrochemical industries. []

Q2: How does Selectfluor II facilitate the synthesis of aryl trifluoromethyl ethers?

A: A recent study showcased a novel two-step approach to synthesize aryl trifluoromethyl ethers (ArOCF3) utilizing Selectfluor II. [] Initially, phenols undergo O-carboxydifluoromethylation. Subsequently, Selectfluor II plays a crucial role in the decarboxylative fluorination of the difluoromethylated intermediate, ultimately yielding the desired aryl trifluoromethyl ether. [] This method offers a practical alternative with readily available and cost-effective reagents.

Q3: Can you elaborate on the role of Selectfluor II in enantiospecific synthesis?

A: Selectfluor II demonstrates its versatility in the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. [] The reaction proceeds through the interaction of a boronate complex (derived from a boronic ester and phenyllithium) with Selectfluor II as the electrophilic fluorinating agent. [] The presence of a radical trap, like styrene, further enhances the enantiospecificity of the reaction, showcasing the reagent's potential in stereoselective synthesis.

Q4: What are the advantages of using Selectfluor II in photocatalytic benzylic fluorination?

A: Selectfluor II has proven highly effective in photocatalytic benzylic fluorination reactions. [] When combined with a ketone organocatalyst and exposed to visible light, it enables the selective introduction of fluorine atoms at benzylic positions. [] This method is particularly appealing due to its operational simplicity, reliance on readily available starting materials, and the use of mild reaction conditions, highlighting the practical advantages of Selectfluor II in organic synthesis.

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